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3-chloro-5-phenylIsoxazole

Catalog No.
S9099436
CAS No.
M.F
C9H6ClNO
M. Wt
179.60 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-5-phenylIsoxazole

Product Name

3-chloro-5-phenylIsoxazole

IUPAC Name

3-chloro-5-phenyl-1,2-oxazole

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

InChI

InChI=1S/C9H6ClNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H

InChI Key

KXRGBILEIVWKAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)Cl

3-Chloro-5-phenylisoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is C9H6ClNOC_9H_6ClNO and it has a molecular weight of approximately 179.60 g/mol. The structure features a chlorine atom at the 3-position and a phenyl group at the 5-position of the isoxazole ring, contributing to its unique chemical properties and biological activities.

Typical of isoxazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Lithiation Reactions: This compound can react with organolithium reagents, allowing for further functionalization at the 5-position of the isoxazole ring .
  • Cycloaddition Reactions: It can participate in cycloaddition reactions with nitrile oxides, leading to the synthesis of more complex isoxazole derivatives .

Research indicates that 3-chloro-5-phenylisoxazole exhibits significant biological activity, particularly in antimicrobial and anticancer studies. For instance, derivatives of this compound have shown antibacterial properties against various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa . Additionally, some studies suggest potential anticancer activities, although further research is necessary to elucidate its mechanisms of action and efficacy.

Several methods exist for synthesizing 3-chloro-5-phenylisoxazole:

  • Regioselective Cycloaddition: This method involves the reaction between nitrile oxides and phenylacetylene under copper(I) catalysis, yielding various substituted isoxazoles in moderate to good yields .
  • Direct Chlorination: Starting from phenylisoxazole, chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride under appropriate conditions to introduce the chlorine atom at the desired position .
  • Lithiation and Functionalization: The compound can be lithiated at the 5-position followed by reaction with electrophiles to introduce different substituents .

3-Chloro-5-phenylisoxazole finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it serves as a lead compound for developing new antimicrobial and anticancer agents.
  • Agriculture: Compounds derived from 3-chloro-5-phenylisoxazole may be investigated for their potential as agrochemicals or pesticides.
  • Material Science: Isoxazoles are studied for their properties in polymer chemistry and as intermediates in organic synthesis.

Studies on interaction mechanisms involving 3-chloro-5-phenylisoxazole reveal its ability to interact with various biological targets. For example, its derivatives have been screened for antibacterial activity against clinically relevant pathogens. Additionally, research into its interactions with cellular enzymes could provide insights into its mode of action in cancer therapy .

Several compounds share structural similarities with 3-chloro-5-phenylisoxazole. Here are some notable examples:

Compound NameSimilarity IndexKey Features
5-Chloro-3-(3,5-difluorophenyl)isoxazole0.82Contains difluorophenyl substituent
3-(4-(Bromomethyl)phenyl)isoxazole0.70Bromomethyl group introduces different reactivity
5-Methyl-3,4-diphenylisoxazole0.67Contains two phenyl groups enhancing stability
5-Chloro-3-methylbenzo[c]isoxazole0.67Methyl substitution influences electronic properties
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole0.63Methoxy group may enhance solubility

These compounds illustrate the diversity within the isoxazole class while highlighting the unique attributes of 3-chloro-5-phenylisoxazole due to its specific substituents and structural arrangement. The presence of the chlorine atom and phenyl group significantly influences its chemical behavior and biological activity compared to other derivatives.

Traditional Chlorination Routes Using Thionyl Chloride and Phosphorous Oxychloride

Traditional synthesis of 3-chloro-5-phenylisoxazole relies on chlorination of hydroxylated precursors. A prevalent method involves treating 3-hydroxy-5-phenylisoxazole with phosphorous oxychloride (POCl₃) under reflux conditions. For example, Adembri and Tedeschi demonstrated that heating 3-hydroxy-5-phenylisoxazole with excess phosphorous oxychloride at 120°C for 2.5 hours yields the chlorinated product in 84% efficiency [2]. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is displaced by chlorine.

Thionyl chloride (SOCl₂) serves as an alternative chlorinating agent, though it is less commonly reported for this specific compound. The mechanism involves in situ generation of HCl, which facilitates protonation of the hydroxyl group, followed by chloride attack. While phosphorous oxychloride offers higher yields, thionyl chloride is preferable for moisture-sensitive reactions due to its gaseous byproducts (SO₂ and HCl), which simplify purification.

Table 1: Traditional Chlorination Methods for 3-Chloro-5-Phenylisoxazole

ReagentTemperature (°C)Time (hours)Yield (%)
Phosphorous oxychloride1202.584 [2]
Thionyl chloride80472*

*Theoretical yield based on analogous isoxazole chlorinations.

Green Chemistry Approaches with Bis(trichloromethyl) Carbonate

To address the environmental and safety concerns of traditional chlorinating agents, bis(trichloromethyl) carbonate (triphosgene) has emerged as a sustainable alternative. Triphosgene reacts stoichiometrically with hydroxylated precursors under mild conditions (25–60°C), releasing fewer toxic byproducts. For instance, substituting phosphorous oxychloride with triphosgene in dimethylacetamide (DMAc) at 50°C achieves 78% yield while reducing waste [4]. This method aligns with green chemistry principles by minimizing energy consumption and hazardous reagent use.

The reaction mechanism involves sequential cleavage of triphosgene to generate phosgene equivalents, which chlorinate the hydroxyl group. Notably, triphosgene’s solid state and controlled reactivity enhance operational safety compared to volatile liquid reagents like phosphorous oxychloride.

Microwave-Assisted and Solvent-Free Synthesis

Microwave irradiation has revolutionized the synthesis of 3-chloro-5-phenylisoxazole by enabling rapid, solvent-free protocols. A study by Sathish et al. demonstrated that irradiating a mixture of 3-hydroxy-5-phenylisoxazole and phosphorous oxychloride at 150 W for 10 minutes achieves 89% yield, compared to 84% under conventional heating [5]. The microwave’s dielectric heating accelerates molecular collisions, reducing reaction times from hours to minutes.

Solvent-free conditions further enhance sustainability. For example, neat reactions between 3-hydroxy-5-phenylisoxazole and phosphorous oxychloride under microwave irradiation eliminate solvent waste and simplify purification. This approach is particularly advantageous for scale-up, as it avoids the energy-intensive distillation of solvents [4].

Table 2: Microwave vs. Conventional Synthesis

MethodTimeYield (%)Energy Consumption (kWh)
Conventional reflux2.5 hours84 [2]1.2
Microwave irradiation10 minutes89 [5]0.3

Regioselective Formation via [3+2] Cycloadditions

Regioselective synthesis of 3-chloro-5-phenylisoxazole can be achieved through [3+2] cycloadditions between nitrile oxides and alkynes. For example, reacting phenylacetylene with chloronitrile oxide (generated in situ from hydroxymoyl chloride) produces the isoxazole ring with precise regiochemistry [2]. The electron-withdrawing chlorine atom directs cycloaddition to the 3-position, while the phenyl group occupies the 5-position.

Density functional theory (DFT) calculations corroborate that the transition state favors para-substitution on the phenyl ring, ensuring >95% regioselectivity [3]. This method is advantageous for constructing polysubstituted isoxazoles with defined stereochemistry, critical for medicinal chemistry applications.

Key Reaction Pathway:

  • Generation of chloronitrile oxide from hydroxymoyl chloride.
  • [3+2] Cycloaddition with phenylacetylene.
  • Aromatization to yield 3-chloro-5-phenylisoxazole.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

179.0137915 g/mol

Monoisotopic Mass

179.0137915 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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